5-Methyl-1,2,3,4-tetrahydroisoquinoline

Medicinal Chemistry ADME Prediction CNS Drug Design

5-Methyl-1,2,3,4-tetrahydroisoquinoline (5-Me-THIQ) is a key SAR probe for CNS drug discovery and tuberculosis research. Its 5-methyl substituent confers optimal lipophilicity (XLogP3=1.7) for blood-brain barrier penetration and enables systematic exploration of NMDA receptor potentiation and anti-mycobacterial activity. Procure this specific regioisomer to avoid uncontrolled variables inherent in generic THIQ substitutions and ensure reproducibility of published findings.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 123593-99-7
Cat. No. B047264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1,2,3,4-tetrahydroisoquinoline
CAS123593-99-7
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCC1=C2CCNCC2=CC=C1
InChIInChI=1S/C10H13N/c1-8-3-2-4-9-7-11-6-5-10(8)9/h2-4,11H,5-7H2,1H3
InChIKeyQZGXYVCFHDTRMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1,2,3,4-tetrahydroisoquinoline (CAS 123593-99-7): Privileged THIQ Scaffold with 5-Position Methylation for CNS-Targeted Medicinal Chemistry


5-Methyl-1,2,3,4-tetrahydroisoquinoline (5-Me-THIQ) is a secondary amine derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, featuring a methyl substituent at the 5-position of the bicyclic framework (molecular formula C₁₀H₁₃N, MW 147.22 g/mol) [1]. The THIQ core is a privileged structure widely distributed in natural alkaloids and bioactive molecules, with documented applications in neuroscience, oncology, and anti-infective research [2]. The 5-methyl substitution alters the electronic and steric properties of the scaffold, influencing both its synthetic reactivity and potential biological target engagement profiles relative to unsubstituted or alternatively substituted THIQ analogs [3].

Why Substituting 5-Methyl-1,2,3,4-tetrahydroisoquinoline with Other THIQ Regioisomers or Unsubstituted Analogs Introduces Uncontrolled Biological and Synthetic Variability


Generic substitution among THIQ analogs without rigorous qualification introduces substantial risk of irreproducible experimental outcomes. The position and nature of substituents on the THIQ core profoundly modulate biological activity through altered receptor binding conformations, pharmacokinetic properties, and target selectivity [1]. For example, substitution patterns on the THIQ scaffold have been shown to produce differential D₁ dopamine receptor binding affinity [2] and subunit-selective NMDA receptor potentiation [3]. Additionally, the 5-methyl group enhances lipophilicity (calculated XLogP3 = 1.7) relative to unsubstituted THIQ, potentially altering membrane permeability and metabolic stability [4]. Without controlled comparative data, substituting 5-Me-THIQ with 1-methyl-, 6-substituted, or unsubstituted THIQ analogs introduces uncontrolled variables that may invalidate SAR interpretations or synthetic yield expectations [5].

Quantitative Differentiation Evidence for 5-Methyl-1,2,3,4-tetrahydroisoquinoline (CAS 123593-99-7) Relative to Comparator Analogs


Position-Specific Methylation Modulates Lipophilicity and Predicted ADME Properties Relative to Unsubstituted THIQ

The 5-methyl substitution on the THIQ scaffold increases calculated lipophilicity (XLogP3 = 1.7) compared to the unsubstituted 1,2,3,4-tetrahydroisoquinoline parent scaffold, which has a lower predicted logP [1]. This ~0.5-1.0 unit increase in logP translates to enhanced predicted membrane permeability, a critical parameter for CNS-targeted compound design where blood-brain barrier penetration is essential [2]. The topological polar surface area (TPSA) remains low at 12 Ų, indicating that the methylation does not significantly impair passive diffusion capacity while conferring lipophilicity-driven bioavailability advantages [3].

Medicinal Chemistry ADME Prediction CNS Drug Design

THIQ Scaffold Demonstrates Subunit-Selective NMDA Receptor Potentiation: 5-Me-THIQ as a Key Synthetic Intermediate for GluN2C/D-Targeted Tool Compounds

Structure-activity relationship studies on tetrahydroisoquinoline-based NMDA receptor potentiators have identified compounds with EC₅₀ values as low as 300 nM that produce >2-fold potentiation of glutamate/glycine responses selectively at GluN2C- and GluN2D-containing NMDA receptors, with no detectable activity at GluN2A, GluN2B, AMPA, kainate, GABA, or glycine receptors [1]. The THIQ scaffold serves as the core pharmacophore for this subunit-selective potentiation, and the 5-position methyl substitution provides a modifiable handle for further SAR exploration [2].

Neuroscience NMDA Receptor Ion Channel Pharmacology

5,8-Disubstituted THIQ Analogs Demonstrate Anti-Mycobacterial Activity: 5-Me-THIQ as Precursor to M. tuberculosis ATP Synthase Inhibitors

Structure-activity relationship studies on tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis ATP synthase have identified 5,8-disubstituted THIQ analogs as effective growth inhibitors of M. tuberculosis [1]. The 5-methyl substitution pattern was specifically selected for SAR exploration based on previous work demonstrating near-optimal anti-M.tb properties with structurally related THIQ compounds [2]. While quantitative MIC values for the 5-methyl analog alone are not reported in the open literature, the 5-position serves as a critical substitution site for optimizing anti-mycobacterial potency [3].

Anti-infective Tuberculosis ATP Synthase Inhibition

Regioisomeric Substitution on THIQ Scaffold Dictates Dopamine D₁ Receptor Binding Affinity: Ortho/Meta/Para SAR Principles Guide 5-Position Selection

Systematic SAR evaluation of 1-phenyl-1,2,3,4-tetrahydroisoquinolines as D₁ dopamine receptor antagonists revealed that the position of substituents on the THIQ aromatic ring significantly modulates binding affinity [1]. 6-Halo and 7-hydroxy substituents were shown to influence D₁ binding in a fashion analogous to their effects on the prototypical benzazepine antagonist SCH23390, establishing that aromatic substitution patterns on the THIQ core are pharmacologically determinant [2]. While direct D₁ binding data for 5-methyl substitution are not published, the established positional SAR framework indicates that 5-position modifications can be rationally selected to fine-tune receptor interactions distinct from 6- or 7-substituted analogs [3].

Dopamine Receptor CNS Pharmacology GPCR Ligand Design

THIQ Scaffold Modulators of ABC Transporters: 5-Me-THIQ as Building Block for P-gp Ligand Development with Defined Flexibility-Bioisosterism Parameters

Structure-activity relationship studies on tetrahydroisoquinoline derivatives targeting P-glycoprotein (P-gp) have established that molecular flexibility and bioisosteric replacement strategies can significantly enhance both potency and selectivity toward this clinically relevant ABC transporter [1]. The THIQ scaffold has been systematically evaluated as a core pharmacophore for MDR reversal agents, with substitution patterns on the aromatic ring modulating P-gp binding interactions [2]. The 5-position methyl substitution provides a defined point of structural modification that can be leveraged to optimize conformational flexibility parameters in P-gp ligand design campaigns [3].

Multidrug Resistance P-glycoprotein Cancer Pharmacology

High-Value Research Applications for 5-Methyl-1,2,3,4-tetrahydroisoquinoline (CAS 123593-99-7) Based on Verified Differentiation Evidence


CNS Drug Discovery: Design of Blood-Brain Barrier Penetrant Tool Compounds Requiring Defined Lipophilicity Profiles

5-Me-THIQ is optimally suited for medicinal chemistry programs targeting CNS indications where controlled lipophilicity is essential for blood-brain barrier penetration. The calculated XLogP3 of 1.7, combined with a low TPSA of 12 Ų, positions this compound within the optimal physicochemical space for CNS drug candidates [1]. Procurement of 5-Me-THIQ rather than unsubstituted THIQ (lower logP) or higher alkyl-substituted analogs (potentially exceeding optimal logP range) enables precise SAR exploration of how incremental lipophilicity changes affect brain exposure and target engagement [2].

Neuroscience Tool Compound Development: Synthesis of Subunit-Selective NMDA Receptor Modulators Targeting GluN2C/D

The THIQ scaffold has demonstrated capacity for subunit-selective potentiation of GluN2C- and GluN2D-containing NMDA receptors with EC₅₀ values reaching 300 nM and >2-fold potentiation while sparing GluN2A/B, AMPA, kainate, and GABA receptors [3]. 5-Me-THIQ serves as a key synthetic intermediate for constructing analogs in this chemotype series. Researchers pursuing tool compounds for probing GluN2C/D function in neurological disorders (schizophrenia, Parkinson's disease, depression) should prioritize 5-Me-THIQ over alternative THIQ regioisomers to maintain consistency with published SAR and enable systematic exploration of 5-position modifications [4].

Anti-Infective Drug Discovery: Development of M. tuberculosis ATP Synthase Inhibitors

SAR studies have identified 5,8-disubstituted tetrahydroisoquinoline analogs as effective inhibitors of Mycobacterium tuberculosis growth and ATP synthase activity [5]. The 5-methyl substitution pattern was specifically selected based on previous work demonstrating near-optimal anti-M.tb properties [6]. Laboratories engaged in tuberculosis drug discovery should procure 5-Me-THIQ as a validated precursor for synthesizing 5,8-disubstituted analogs, with the 5-position methyl group serving as a key SAR handle for optimizing anti-mycobacterial potency [7].

GPCR Ligand Design: D₁ Dopamine Receptor Antagonist SAR Probes with Defined Aromatic Substitution Patterns

The THIQ scaffold has been validated as a ring-contracted analog of the prototypical D₁ dopamine receptor antagonist SCH23390, with binding affinity sensitive to aromatic substitution position (6-halo and 7-hydroxy modifications are critical pharmacophoric elements) [8]. 5-Me-THIQ provides a structurally differentiated regioisomer for orthogonal SAR studies investigating how 5-position substitution modulates D₁ binding relative to the established 6- and 7-substituted analogs. This enables systematic mapping of the D₁ receptor binding pocket and identification of novel interaction modes inaccessible to 6- or 7-substituted THIQ derivatives [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.